(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol
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Overview
Description
(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[44]non-2-yl)-methanol is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of L-threonine with sodium nitrite in a micro-channel reactor to form an intermediate, which is then further reacted with an inorganic alkali solution to yield the desired product . This method is advantageous due to its high efficiency and reduced reaction time.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved yield. The use of micro-channel reactors in industrial settings enhances the production efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism by which (2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. Additionally, the compound’s unique structure allows it to interact with various proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2,3-Butanediol
- (2R,3R)-Hydroxybupropion
- (2R,3R)-Dihydromyricetin
Uniqueness
Compared to similar compounds, (2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H16O4 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
[(2R,3R)-3-(hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-2-yl]methanol |
InChI |
InChI=1S/C9H16O4/c10-5-7-8(6-11)13-9(12-7)3-1-2-4-9/h7-8,10-11H,1-6H2/t7-,8-/m1/s1 |
InChI Key |
ZNMWHPGEUHDVNY-HTQZYQBOSA-N |
Isomeric SMILES |
C1CCC2(C1)O[C@@H]([C@H](O2)CO)CO |
Canonical SMILES |
C1CCC2(C1)OC(C(O2)CO)CO |
Origin of Product |
United States |
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